4-nitro-5-phenyl-10H-acridin-9-one
Description
4-Nitro-5-phenyl-10H-acridin-9-one is an acridinone derivative featuring a nitro group at position 4 and a phenyl substituent at position 5 of the tricyclic acridinone scaffold. The nitro group enhances electron-withdrawing effects, while the phenyl substituent introduces steric bulk, both of which influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
4-nitro-5-phenyl-10H-acridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-19-14-9-4-8-13(12-6-2-1-3-7-12)17(14)20-18-15(19)10-5-11-16(18)21(23)24/h1-11H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTGECWWZXEIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC4=C(C3=O)C=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Effects
The substituents on the acridinone core significantly alter physical and chemical properties:
Key Observations :
- Phenyl vs.
Physical Properties
Melting points and solubility are influenced by substituent polarity and molecular symmetry:
Analysis :
- The high melting point of 10-methyl-9(10H)-acridone (>300°C) reflects strong intermolecular hydrogen bonding via the carbonyl group, absent in nitro derivatives .
- Nitro-substituted acridinones may exhibit lower solubility in polar solvents due to increased molecular weight and rigidity compared to methyl or halogen analogs.
Spectroscopic and Electronic Properties
Infrared (IR) Spectroscopy :
- Nitro Group : Strong asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations in 4-nitro-5-phenyl-10H-acridin-9-one, distinct from C-Cl (~750 cm⁻¹) in compound 2d .
- Carbonyl Stretch: All acridinones show C=O stretches near 1650 cm⁻¹, but electron-withdrawing nitro groups may shift this peak slightly higher compared to alkyl-substituted derivatives .
Electronic Effects :
- The nitro group reduces electron density on the acridinone ring, as evidenced by computational studies using tools like Multiwfn . This could enhance reactivity in electrophilic substitutions or interactions with biological targets.
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